2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid
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Overview
Description
2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole nucleus, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions.
Chemical Reactions Analysis
2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and viral infections . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drug molecules .
Mechanism of Action
The mechanism of action of 2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may interact with enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions .
Comparison with Similar Compounds
2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid can be compared with other similar compounds, such as 2-amino-3-(4-trifluoromethoxy-phenyl)propanoic acid and 2-amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid . These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications. The presence of the fluoroethoxy group in this compound makes it unique and may contribute to its specific biological properties.
Properties
Molecular Formula |
C13H15FN2O3 |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C13H15FN2O3/c14-3-4-19-9-1-2-12-10(6-9)8(7-16-12)5-11(15)13(17)18/h1-2,6-7,11,16H,3-5,15H2,(H,17,18) |
InChI Key |
QVMQUKXORNUKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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